molecular formula C19H20ClFN4O2 B2627672 N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234884-80-0

N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2627672
CAS No.: 1234884-80-0
M. Wt: 390.84
InChI Key: DKXSKJRAQXGXMG-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, pyridinyl, and piperidinyl groups

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the 1-(pyridin-2-yl)piperidine intermediate. This can be achieved through the reaction of pyridine with piperidine under specific conditions.

    Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro groups onto the phenyl ring. This can be accomplished through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

    Coupling Reaction: The final step involves the coupling of the piperidinyl intermediate with the chloro-fluoro substituted phenyl ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-chloro-4-fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid
  • (1-(4-fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-15-11-14(4-5-16(15)21)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXSKJRAQXGXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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